molecular formula C12H14Br2O3 B6297727 2-[3,5-Dibromo-4-(propan-2-yloxy)phenyl]-1,3-dioxolane CAS No. 2221812-17-3

2-[3,5-Dibromo-4-(propan-2-yloxy)phenyl]-1,3-dioxolane

Cat. No.: B6297727
CAS No.: 2221812-17-3
M. Wt: 366.05 g/mol
InChI Key: KDERVFXDVRCJCA-UHFFFAOYSA-N
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Description

2-[3,5-Dibromo-4-(propan-2-yloxy)phenyl]-1,3-dioxolane is a chemical compound belonging to the class of bromophenols. It is characterized by its white, crystalline appearance and solubility in organic solvents such as dimethylformamide and dimethyl sulfoxide. The compound has a molecular formula of C12H14Br2O3 and a molecular weight of 366.05 g/mol .

Preparation Methods

The synthesis of 2-[3,5-Dibromo-4-(propan-2-yloxy)phenyl]-1,3-dioxolane can be achieved through the reaction of 2,4-dibromophenol and 2-isopropoxy-phenyl acetic acid with potassium carbonate in dimethylformamide at elevated temperatures. This reaction yields the compound as the major product along with some minor products. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

2-[3,5-Dibromo-4-(propan-2-yloxy)phenyl]-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound make it highly reactive in substitution reactions, particularly nucleophilic substitution reactions. Common reagents include sodium hydroxide and potassium carbonate.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[3,5-Dibromo-4-(propan-2-yloxy)phenyl]-1,3-dioxolane has several scientific research applications:

    Chemistry: It is used as a reagent in various synthetic reactions due to its reactivity and stability.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[3,5-Dibromo-4-(propan-2-yloxy)phenyl]-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound contribute to its reactivity, allowing it to form complexes with various biological molecules. This interaction can lead to the inhibition of certain enzymes or disruption of cellular processes, resulting in its observed biological effects .

Comparison with Similar Compounds

2-[3,5-Dibromo-4-(propan-2-yloxy)phenyl]-1,3-dioxolane can be compared with other similar compounds, such as:

    2,2-Bis[3,5-dibromo-4-(2,3-dibromo-2-methylpropoxy)phenyl]propane: This compound has a similar structure but with additional bromine atoms and different substituents.

    [3,5-Dibromo-4-(propan-2-yloxy)phenyl]methanol: This compound is structurally similar but contains a methanol group instead of the dioxolane ring.

Properties

IUPAC Name

2-(3,5-dibromo-4-propan-2-yloxyphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Br2O3/c1-7(2)17-11-9(13)5-8(6-10(11)14)12-15-3-4-16-12/h5-7,12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDERVFXDVRCJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Br)C2OCCO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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